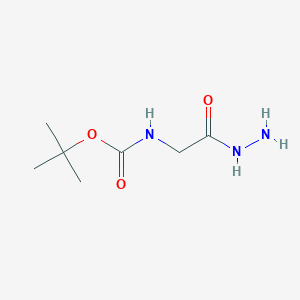

tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate

CAS No.: 6926-09-6

Cat. No.: VC2161118

Molecular Formula: C7H15N3O3

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6926-09-6 |

|---|---|

| Molecular Formula | C7H15N3O3 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate |

| Standard InChI | InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11) |

| Standard InChI Key | MQBASTZLTYLEON-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(=O)NN |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NN |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a nitrogen-containing organic compound with several systematic identifiers that facilitate its recognition in chemical databases and literature. This section details the primary identifiers used to classify and catalog this compound.

| Parameter | Value |

|---|---|

| CAS Number | 6926-09-6 |

| IUPAC Name | tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate |

| Molecular Formula | C₇H₁₅N₃O₃ |

| Molecular Weight | 189.21 g/mol |

| Standard InChI | InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11) |

| Standard InChIKey | MQBASTZLTYLEON-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(=O)NN |

The compound contains several key functional groups that contribute to its chemical behavior and applications, including a tert-butyloxycarbonyl (Boc) protecting group, an amide linkage, and a hydrazine moiety. These structural features make it particularly useful in peptide chemistry and pharmaceutical synthesis.

Structural Characteristics

The molecular structure of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate consists of a glycine derivative protected with a tert-butyloxycarbonyl (Boc) group on the α-amino group, while the carboxylic acid portion is converted to a hydrazide. This arrangement creates a molecule with multiple potential reaction sites, making it valuable in organic synthesis.

The presence of both nucleophilic centers (the hydrazine group) and electrophilic sites (the carbonyl groups) allows for diverse reaction pathways. The Boc protecting group provides stability to the amino functionality during various chemical transformations while remaining selectively removable under acidic conditions.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate is essential for handling, storage, and application in research settings. The compound exhibits specific characteristics that influence its behavior in different environments and chemical reactions.

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 111-115°C |

| Boiling Point | 386.5±25.0°C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Flash Point | 187.5±23.2°C |

| Appearance | Not specified in available data |

| Solubility | Soluble in polar organic solvents (specific data not provided) |

| Stability | Requires storage under inert gas atmosphere |

The compound's relatively high melting point suggests significant intermolecular forces, likely hydrogen bonding between the hydrazine and carbonyl groups. Its stability is limited, as indicated by the specialized storage requirements, which include refrigeration and protection from atmospheric oxygen.

Synthesis and Production

Synthetic Routes

The synthesis of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate typically involves the reaction of a suitable Boc-protected glycine derivative with hydrazine. According to patent literature, one synthetic approach involves:

"A solution of 2S-R (20 g, 105 mmol) in EtOH (100 mL) was added hydrazine hydrate (15.8 g...)."

This suggests that the compound can be prepared by treating a Boc-protected glycine ester or activated derivative with hydrazine hydrate in ethanol, resulting in nucleophilic substitution at the carbonyl carbon to form the hydrazide functionality while preserving the Boc protecting group.

Alternative synthetic pathways may involve the Boc-protection of glycine followed by activation of the carboxylic acid (e.g., via formation of an active ester or acid chloride) and subsequent reaction with hydrazine. The specific route chosen would depend on factors such as scale, available starting materials, and desired purity of the final product.

Applications and Uses

Role in Organic Synthesis

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate serves as a versatile building block in organic synthesis due to its bifunctional nature and the presence of the protected amino group. Its primary applications include:

-

Acting as an intermediate in complex organic synthesis pathways

-

Serving as a key building block in the development of hydrazide derivatives

-

Enabling the formation of heterocyclic structures through cyclocondensation reactions

-

Functioning as a linker in peptide synthesis and modification

The compound's reactivity profile allows it to participate in various chemical transformations while maintaining the integrity of the protected amino group, making it valuable in multistep synthetic sequences.

Pharmaceutical Applications

In pharmaceutical research and development, tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate plays a significant role in:

-

Preparation of pharmaceuticals and bioactive compounds

-

Synthesis of peptide-based drugs and therapeutic agents

-

Production of compounds with potential anticancer properties

-

Development of antimicrobial agents

The ability to introduce hydrazine functionality into molecules makes this compound particularly useful in medicinal chemistry, as hydrazide groups are found in numerous pharmaceutically active compounds.

| Storage Condition | Duration of Stability |

|---|---|

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

| 2-8°C under inert gas atmosphere | Not specified |

These requirements highlight the compound's sensitivity to oxidation and thermal degradation, necessitating storage under controlled conditions to preserve its chemical integrity.

Research Findings and Future Perspectives

Research into tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate and related compounds continues to evolve, with several promising directions:

-

Development of more efficient synthetic routes to reduce production costs and environmental impact

-

Exploration of novel applications in drug delivery systems, particularly for peptide-based therapeutics

-

Investigation of structure-activity relationships of hydrazide derivatives in various therapeutic contexts

-

Potential applications in bioconjugation chemistry for protein modification

-

Use as a building block in the synthesis of novel NMDA receptor modulators, as suggested by patent literature

As a glycine derivative, the compound may also find applications in nutritional research, particularly in the context of ergogenic supplements. Amino acid derivatives have been recognized as beneficial ergogenic dietary substances, with potential effects on hormone secretion, exercise performance, and mental function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume